molecular formula C11H8F6O B15384339 1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one

Cat. No.: B15384339
M. Wt: 270.17 g/mol
InChI Key: QZUHCWSPZLXZGM-UHFFFAOYSA-N
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Description

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one is a fluorinated aromatic ketone intended for research and development purposes only. This compound is part of the propiophenone family, characterized by a phenyl ring disubstituted with trifluoromethyl groups. While the specific biological profile and research applications of this exact isomer are not fully detailed in the available literature, structurally similar bis(trifluoromethyl)-substituted propiophenones are recognized in medicinal chemistry as valuable synthetic intermediates . Such compounds are typically employed in organic synthesis, particularly in the development of more complex molecules, including various heterocyclic systems . Related compounds have been investigated as key precursors in the synthesis of potential therapeutic agents, which may target a range of conditions such as cancer, autoimmune diseases, and neurological disorders through mechanisms like modulation of the IDO (indoleamine 2,3-dioxygenase) pathway . Researchers value this class of compounds for the unique physicochemical properties imparted by the trifluoromethyl groups, such as enhanced metabolic stability and lipophilicity, which can be crucial in drug discovery . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handling and Safety: Based on data for similar compounds, this chemical may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment, including gloves and safety glasses. It is recommended to store the product sealed in a dry environment at 2-8°C .

Properties

Molecular Formula

C11H8F6O

Molecular Weight

270.17 g/mol

IUPAC Name

1-[3,4-bis(trifluoromethyl)phenyl]propan-1-one

InChI

InChI=1S/C11H8F6O/c1-2-9(18)6-3-4-7(10(12,13)14)8(5-6)11(15,16)17/h3-5H,2H2,1H3

InChI Key

QZUHCWSPZLXZGM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Biological Activity

1-(3,4-Bis(trifluoromethyl)phenyl)propan-1-one is a compound characterized by its unique structure featuring two trifluoromethyl groups attached to a phenyl ring. This configuration significantly influences its chemical reactivity and biological activity. The compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of enzyme inhibition and receptor interaction.

The molecular formula of this compound is C12H8F6O, with a molecular weight of approximately 286.18 g/mol. The presence of trifluoromethyl groups enhances lipophilicity, allowing the compound to penetrate cellular membranes effectively, which is crucial for evaluating its pharmacokinetic profiles and potential toxicity .

The mechanism of action involves the interaction of this compound with various molecular targets such as enzymes and receptors. The trifluoromethyl groups can enhance binding affinity and specificity towards these targets. Research indicates that the compound may exhibit enzyme inhibition properties, which can lead to therapeutic applications .

Biological Activity

Recent studies have investigated the biological activity of this compound across several dimensions:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be beneficial in treating diseases where such enzymes play a critical role.
  • Receptor Binding : Its ability to bind to various receptors suggests possible applications in pharmacology and drug design.

Case Studies

  • Antichlamydial Activity : A study highlighted that compounds with similar trifluoromethyl substitutions exhibited significant activity against Chlamydia, suggesting that this compound could also possess similar properties .
  • Antibacterial Properties : Research indicated that derivatives of compounds containing trifluoromethyl groups demonstrated moderate antibacterial activity against pathogens like N. meningitidis and H. influenzae, emphasizing the importance of these substituents in enhancing biological activity .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure DescriptionBiological Activity
1-(4-(Trifluoromethoxy)phenyl)propan-1-oneOne trifluoromethoxy groupLimited compared to 2-TFM substitutions
1-(4-(Trifluoromethyl)phenyl)propan-1-oneContains a single trifluoromethyl groupModerate activity
1-(3,4-Bis(difluoromethyl)phenyl)propan-1-oneTwo difluoromethyl groupsEnhanced lipophilicity

The dual trifluoromethyl substitution on the phenyl ring of this compound significantly enhances its chemical reactivity and biological activity compared to compounds with fewer or different substituents .

Future Directions

Further research is necessary to elucidate specific interactions between this compound and biological systems. Investigating its pharmacokinetic properties and potential toxicological effects will be essential for assessing its viability as a therapeutic agent. Additionally, exploring its efficacy in various disease models could provide insights into its practical applications in medicine.

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Propanones

1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 85068-34-4)
  • Structural Difference : Trifluoromethyl groups at the 3- and 5-positions instead of 3,4-positions.
  • Impact: The meta-substitution pattern reduces steric hindrance compared to the ortho-substituted 3,4-derivative. This may enhance solubility in non-polar solvents.
  • Similarity Score : 0.82 (indicating moderate structural overlap) .
1-(4-(Trifluoromethyl)phenyl)propan-1-one (CAS 711-33-1)
  • Structural Difference : Single trifluoromethyl group at the para position.
  • Similarity Score : 0.82 .
1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3)
  • Structural Difference: Shorter ketone chain (ethanone vs. propan-1-one).
  • Impact : The shorter chain may decrease molecular flexibility, affecting binding affinity in catalytic or biological applications.
  • Similarity Score : 0.83 .

Halogenated Derivatives

1-[4-Bromo-2-(trifluoromethyl)phenyl]propan-1-one (CAS 1251389-42-0)
  • Structural Difference : Incorporates a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.
  • Impact: Bromine increases molecular weight (281.07 g/mol vs.
  • Applications : Likely used as an intermediate in Suzuki-Miyaura cross-coupling reactions .

Functionalized Propanones with Mixed Substituents

2-(4-Methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)propan-1-one (Compound 3k)
  • Structural Difference : Methoxy (-OCH₃) group at the 4-position of the second phenyl ring.
  • Impact : Methoxy groups are electron-donating, counterbalancing the electron-withdrawing CF₃ group. This may alter redox properties and solubility.
  • Synthesis : Achieved in 95% yield via benzylic C–H acylation, demonstrating efficient synthetic routes for such derivatives .
1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
  • Structural Difference : Methylenedioxy (benzodioxole) substituent.
BIA 3-335 (CAS 83731-88-8)
  • Structural Difference : Incorporates a piperazine ring and nitro group.
  • Impact : The piperazine moiety introduces basicity and hydrogen-bonding capability, making this compound relevant in drug design (e.g., CNS-targeting agents).
  • Molecular Weight : 447.39 g/mol, significantly higher than the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3,4-bis(trifluoromethyl)phenyl)propan-1-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Multi-step synthesis typically involves Friedel-Crafts acylation using trifluoromethyl-substituted benzene derivatives and propanoyl chloride, followed by purification via column chromatography. For example, similar trifluoromethylphenyl ketones are synthesized under anhydrous conditions with Lewis acids (e.g., AlCl₃) at 0–5°C to minimize side reactions. Yield optimization may require adjusting stoichiometry (e.g., 1.2 equivalents of acylating agent) and reaction time (12–24 hours). Post-reaction quenching with ice-water and extraction with dichloromethane are critical for isolating the product .
  • Data Reference : A structurally analogous compound, 1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-one, achieved a 76% yield after flash column chromatography under cyclohexane/ethyl acetate (1:1) conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral ambiguities resolved?

  • Methodological Answer :

  • ¹⁹F NMR : Identifies trifluoromethyl groups (δ ≈ -60 to -70 ppm) and distinguishes between meta/para substituents via splitting patterns.
  • ¹H NMR : Aromatic protons adjacent to trifluoromethyl groups appear downfield (δ ≈ 7.5–8.5 ppm), while the propanone methyl group resonates at δ ≈ 2.5–3.0 ppm.
  • HRMS : Confirms molecular weight (calc. for C₁₁H₈F₆O: 294.04 g/mol).
  • IR Spectroscopy : Strong carbonyl stretch (C=O) at ~1700 cm⁻¹.
  • Ambiguities in overlapping peaks (e.g., aromatic regions) are resolved using 2D NMR (COSY, HSQC) or computational modeling (DFT) .

Q. How do structural modifications (e.g., substitution patterns on the phenyl ring) influence the compound’s reactivity and stability?

  • Methodological Answer : Trifluoromethyl groups are electron-withdrawing, reducing aromatic ring reactivity in electrophilic substitutions. For example, replacing ethoxy with methoxy groups (as in related compounds) alters solubility and stability due to steric and electronic effects. Stability under acidic/basic conditions is assessed via accelerated degradation studies (e.g., 24-hour exposure to 0.1 M HCl/NaOH at 25°C), monitored by HPLC .

Advanced Research Questions

Q. What computational chemistry approaches are used to predict the electronic properties and reaction pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and reaction intermediates. For example, the electron-deficient aryl ring in this compound may favor nucleophilic aromatic substitution at specific positions. Solvent effects (e.g., DCM vs. THF) are modeled using the SMD implicit solvation model .

Q. How can researchers reconcile contradictory data regarding the compound’s biological activity across different studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from assay conditions (e.g., bacterial strain variability, nutrient media). Systematic validation involves:

  • Repeating assays under standardized conditions (e.g., CLSI guidelines).
  • Testing enantiomeric purity (if applicable) via chiral HPLC.
  • Cross-referencing with structural analogs (e.g., 1-(3-amino-4-chlorophenyl)propan-1-one) to isolate substituent-specific effects .

Q. What strategies are employed to study the compound’s mechanism of action in medicinal chemistry applications?

  • Methodological Answer :

  • Target Identification : Affinity chromatography or thermal shift assays identify protein binding partners.
  • Kinetic Studies : Time-dependent enzyme inhibition (e.g., kinase assays) quantifies Kᵢ and kᵢₙₐcₜ values.
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) assesses CYP450-mediated degradation.
  • Example: Derivatives of 1-(3-amino-2-(trifluoromethyl)phenyl)propan-2-one show anticancer activity via tubulin polymerization inhibition, validated via immunofluorescence microscopy .

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